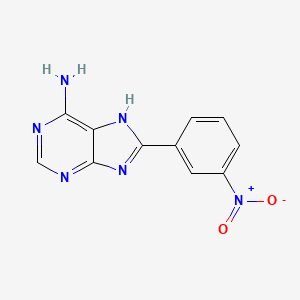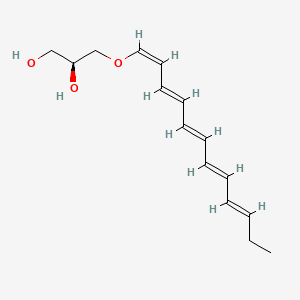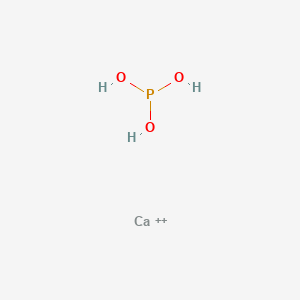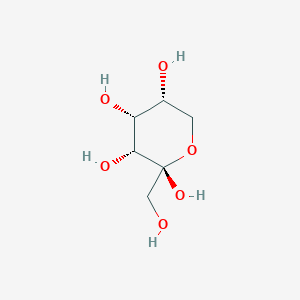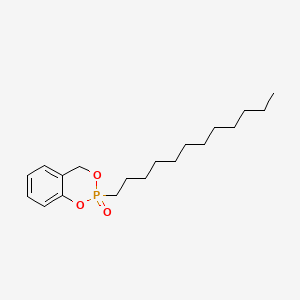
4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide is an organophosphorus compound characterized by a benzodioxaphosphorin ring structure with a dodecyl substituent at the 2-position and an oxide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide typically involves the reaction of a suitable dodecyl precursor with a benzodioxaphosphorin reagent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction may be catalyzed by bases or acids depending on the specific synthetic route .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a wide range of alkyl or aryl substituted benzodioxaphosphorin compounds .
Aplicaciones Científicas De Investigación
4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in phosphorylation and phosphitylation reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by phosphorylating or dephosphorylating key proteins, thereby affecting cellular functions. The specific molecular targets and pathways involved depend on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: Known for its use in phosphorylation reactions.
2-Phenoxy-4H-1,3,2-benzodioxaphosphorin 2-oxide: Used as an insecticide and has a similar benzodioxaphosphorin structure.
Uniqueness
4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide is unique due to its dodecyl substituent, which imparts distinct hydrophobic properties and influences its reactivity and interaction with biological molecules. This makes it particularly useful in applications requiring specific hydrophobic interactions .
Propiedades
Número CAS |
142840-36-6 |
|---|---|
Fórmula molecular |
C19H31O3P |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2-dodecyl-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide |
InChI |
InChI=1S/C19H31O3P/c1-2-3-4-5-6-7-8-9-10-13-16-23(20)21-17-18-14-11-12-15-19(18)22-23/h11-12,14-15H,2-10,13,16-17H2,1H3 |
Clave InChI |
FJHDTMVRMCVEEU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCP1(=O)OCC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


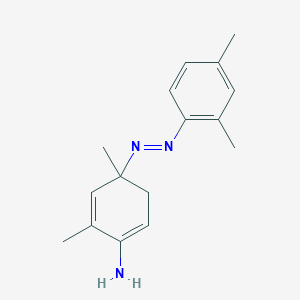

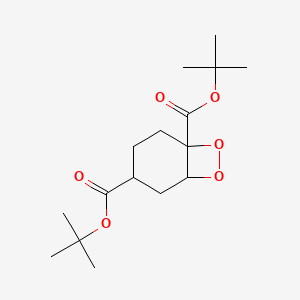
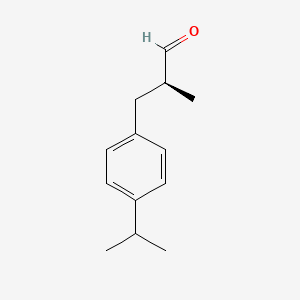

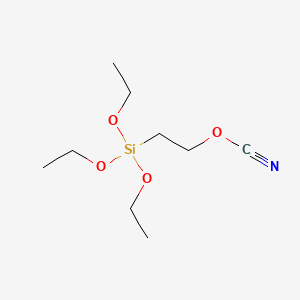
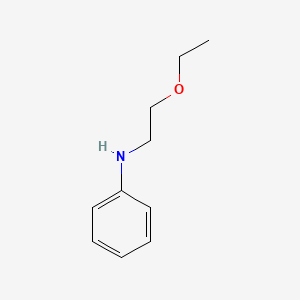
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-oxohexanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12650877.png)
